1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13N3S·HCl It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a thioamide with hydrazine derivatives under acidic conditions to form the thiadiazole ring.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions. This can be achieved by reacting the thiadiazole intermediate with a suitable alkyl halide (e.g., propyl bromide) in the presence of a base.
Amination: The ethan-1-amine moiety can be introduced through nucleophilic substitution reactions. This involves reacting the propyl-thiadiazole intermediate with an appropriate amine source.
Formation of the Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the thiadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiadiazole ring or amine moiety.
Scientific Research Applications
1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, depending on the context of its use. The thiadiazole ring and amine moiety are likely involved in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride
- 1-(4-methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride
- 1-(4-ethyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride
Uniqueness
1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in specific applications compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2613386-70-0 |
---|---|
Molecular Formula |
C7H14ClN3S |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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